molecular formula C18H16ClN3O2S B11169617 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide

Cat. No.: B11169617
M. Wt: 373.9 g/mol
InChI Key: OSFCMFRSJANIAH-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then reacted with 2-ethoxybenzoyl chloride to yield the final compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of antimicrobial, antiviral, and potential anticancer properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-15-6-4-3-5-14(15)17(23)20-18-22-21-16(25-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

OSFCMFRSJANIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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